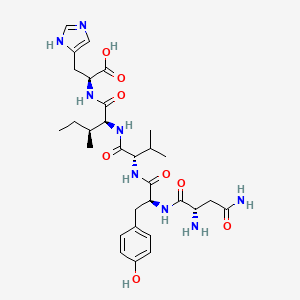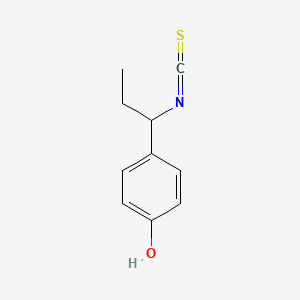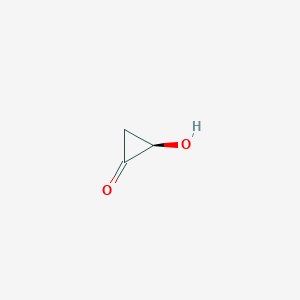![molecular formula C13H20BrNO B14194305 (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol CAS No. 834883-69-1](/img/structure/B14194305.png)
(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is a chiral compound with a bromophenyl group attached to an amino alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol typically involves the reaction of (S)-4-methylpentan-1-ol with 3-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
Oxidation: Formation of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-2-one.
Reduction: Formation of (2S)-2-{[(Phenyl)methyl]amino}-4-methylpentan-1-ol.
Substitution: Formation of (2S)-2-{[(3-Azidophenyl)methyl]amino}-4-methylpentan-1-ol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its specific structural features.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties, including its role as a precursor in the synthesis of drugs targeting specific receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino alcohol moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-{[(3-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol
- (2S)-2-{[(3-Fluorophenyl)methyl]amino}-4-methylpentan-1-ol
- (2S)-2-{[(3-Methylphenyl)methyl]amino}-4-methylpentan-1-ol
Uniqueness
Compared to its analogs, (2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Propriétés
Numéro CAS |
834883-69-1 |
|---|---|
Formule moléculaire |
C13H20BrNO |
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
(2S)-2-[(3-bromophenyl)methylamino]-4-methylpentan-1-ol |
InChI |
InChI=1S/C13H20BrNO/c1-10(2)6-13(9-16)15-8-11-4-3-5-12(14)7-11/h3-5,7,10,13,15-16H,6,8-9H2,1-2H3/t13-/m0/s1 |
Clé InChI |
NTPOQSQMZBIDNT-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)C[C@@H](CO)NCC1=CC(=CC=C1)Br |
SMILES canonique |
CC(C)CC(CO)NCC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tris[3,5-bis(3,5-dimethylphenyl)phenyl]phosphane](/img/structure/B14194237.png)
![4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one](/img/structure/B14194241.png)





![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)

![[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl](phenyl)methanone](/img/structure/B14194283.png)

![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
